molecular formula C17H17ClN2O4 B6065183 2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide

Cat. No.: B6065183
M. Wt: 348.8 g/mol
InChI Key: NMHDSZLWVWBLON-VXLYETTFSA-N
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Description

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a hydroxy-methoxyphenyl group connected through a propanamide linkage.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11(24-15-5-3-4-13(18)9-15)17(22)20-19-10-12-8-14(23-2)6-7-16(12)21/h3-11,21H,1-2H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHDSZLWVWBLON-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)OC)O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with a suitable acylating agent to form 2-(3-chlorophenoxy)propanoic acid.

    Amidation Reaction: The 2-(3-chlorophenoxy)propanoic acid is then converted to its corresponding amide, 2-(3-chlorophenoxy)propanamide, through an amidation reaction using ammonia or an amine.

    Schiff Base Formation: The final step involves the condensation of 2-(3-chlorophenoxy)propanamide with 2-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propanamide: A structurally related compound with similar chemical properties.

    2-(3-chlorophenoxy)propionic acid: Another related compound with a carboxylic acid functional group instead of an amide.

Uniqueness

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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